(R)-4-(Azetidin-2-yl)pyridine
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Overview
Description
®-4-(Azetidin-2-yl)pyridine is a chiral compound that consists of a pyridine ring substituted with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Azetidin-2-yl)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Substitution on the Pyridine Ring: The azetidine moiety is then introduced onto the pyridine ring through nucleophilic substitution reactions. This step often requires the use of strong bases and suitable solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-4-(Azetidin-2-yl)pyridine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(Azetidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
®-4-(Azetidin-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-4-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A structurally related compound with a carboxylic acid group.
1-Boc-L-azetidine-2-carboxylic acid: A protected form of azetidine-2-carboxylic acid.
®-Azetidine-2-carboxylic acid hydrochloride: A hydrochloric salt form of azetidine-2-carboxylic acid.
Uniqueness
®-4-(Azetidin-2-yl)pyridine is unique due to its combination of a pyridine ring and an azetidine moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and interactions that are not possible with simpler azetidine derivatives.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-[(2R)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2/t8-/m1/s1 |
InChI Key |
MYKGXNSJXYUWST-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=NC=C2 |
Canonical SMILES |
C1CNC1C2=CC=NC=C2 |
Origin of Product |
United States |
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